molecular formula C18H19BrN2O3 B2694225 3-Bromo-1-methyl-5-(2-methyl-6-phenylmorpholine-4-carbonyl)pyrrole-2-carbaldehyde CAS No. 1376358-55-2

3-Bromo-1-methyl-5-(2-methyl-6-phenylmorpholine-4-carbonyl)pyrrole-2-carbaldehyde

Cat. No.: B2694225
CAS No.: 1376358-55-2
M. Wt: 391.265
InChI Key: TUNHGYLBCYZMHG-UHFFFAOYSA-N
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Description

Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Synthesis Analysis

Pyrrole and its analogs can be synthesized through various tactical approaches . For instance, the substitution of trichloroacetylated pyrrole with a bromo group can lead to an improvement in antibacterial activity .


Molecular Structure Analysis

The Inchi Code for a similar compound, 3-bromo-1H-pyrrole-2-carbaldehyde, is 1S/C5H4BrNO/c6-4-1-2-7-5 (4)3-8/h1-3,7H . This suggests that the compound you’re asking about might have a similar structure, with additional functional groups attached.


Chemical Reactions Analysis

The reactions of pyrrole derivatives can be quite diverse. For example, free radical reactions can occur at the benzylic position .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For a similar compound, 3-bromo-1H-pyrrole-2-carbaldehyde, the Inchi Code is provided , but other specific physical and chemical properties are not available.

Scientific Research Applications

Palladium-catalyzed Cyclization

Palladium-catalyzed reactions involving bromo-substituted pyridines and pyrroles have been explored for synthesizing complex organic structures. For example, the cyclization of 3-bromopyridine-4-carbaldehyde with carboxylic acids under carbon monoxide pressure in the presence of a palladium catalyst is a noteworthy reaction, leading to the formation of 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates. This methodology showcases the potential of bromo-substituted compounds in catalytic cyclization reactions, which could be relevant to the synthesis of pharmaceuticals and complex organic molecules (Cho & Kim, 2008).

New Synthesis Methods for Fluoropyrroles

The development of new synthetic pathways for fluorinated pyrroles, which are significant in medicinal chemistry and materials science, demonstrates the utility of bromo-substituted compounds. For instance, efficient preparation of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes from bromomethyl-pyrrolines highlights innovative approaches to synthesizing fluorinated heterocycles, suggesting potential routes for the derivatization of similar bromo-substituted pyrroles (Surmont et al., 2009).

Antitumor Applications

Compounds isolated from natural sources or synthesized in the lab, such as pyrrole derivatives, have shown potential in antitumor applications. The identification and structural elucidation of novel compounds with pyrrole moieties that exhibit inhibition against tumor cell proliferation underline the importance of pyrrole derivatives in the development of new anticancer agents. This aspect of research might be indirectly relevant to the study of "3-Bromo-1-methyl-5-(2-methyl-6-phenylmorpholine-4-carbonyl)pyrrole-2-carbaldehyde" in understanding its potential biological activities (Jia et al., 2015).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For a similar compound, 4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-ylamine, the hazard statements include H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Properties

IUPAC Name

3-bromo-1-methyl-5-(2-methyl-6-phenylmorpholine-4-carbonyl)pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c1-12-9-21(10-17(24-12)13-6-4-3-5-7-13)18(23)15-8-14(19)16(11-22)20(15)2/h3-8,11-12,17H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNHGYLBCYZMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C2=CC=CC=C2)C(=O)C3=CC(=C(N3C)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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